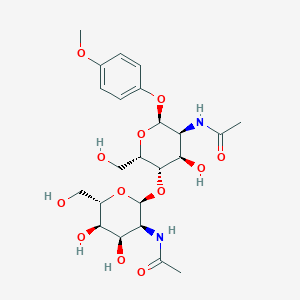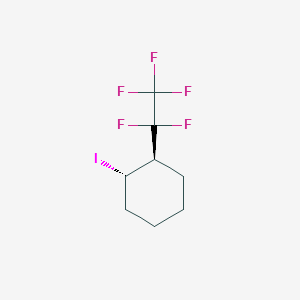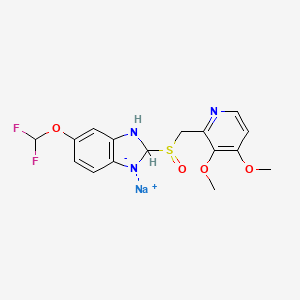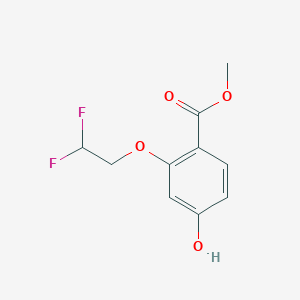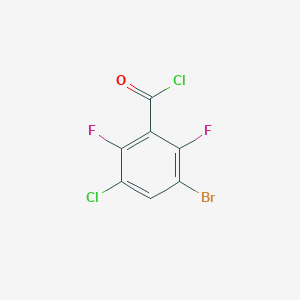
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7HBrCl2F2O. It is a derivative of benzoyl chloride, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride. The process can be summarized as follows:
Chlorination: Benzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at specific positions on the benzene ring.
Bromination: The chlorinated benzoyl chloride is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms.
Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the desired positions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of benzoyl chloride are chlorinated using chlorine gas in industrial reactors.
Controlled Bromination: Bromination is carried out in controlled conditions to ensure the selective introduction of bromine atoms.
Efficient Fluorination: Fluorination is performed using industrial-grade fluorinating agents to achieve high yields and purity.
化学反应分析
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or acyl chlorides are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoyl chlorides with various functional groups.
Electrophilic Aromatic Substitution: Products include multi-substituted benzene derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound
科学研究应用
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of halogen atoms enhances its reactivity and binding affinity, allowing it to modulate biological processes effectively .
相似化合物的比较
Similar Compounds
2-Bromo-5-chlorobenzotrifluoride: Similar in structure but with trifluoromethyl groups instead of difluorobenzoyl chloride.
3-Bromo-5-fluorobenzonitrile: Contains a nitrile group instead of a benzoyl chloride group.
3,5-Difluorobenzoyl chloride: Lacks the bromine and chlorine atoms present in 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
属性
分子式 |
C7HBrCl2F2O |
|---|---|
分子量 |
289.89 g/mol |
IUPAC 名称 |
3-bromo-5-chloro-2,6-difluorobenzoyl chloride |
InChI |
InChI=1S/C7HBrCl2F2O/c8-2-1-3(9)6(12)4(5(2)11)7(10)13/h1H |
InChI 键 |
IUAXRUYLOROZIP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)Cl)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


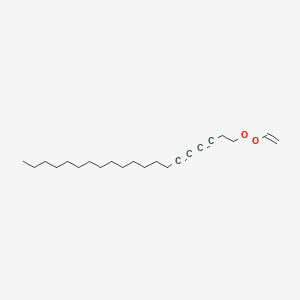
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
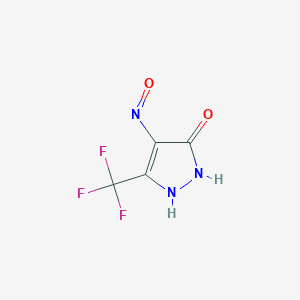
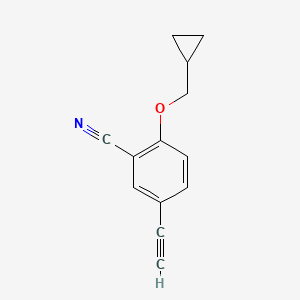
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
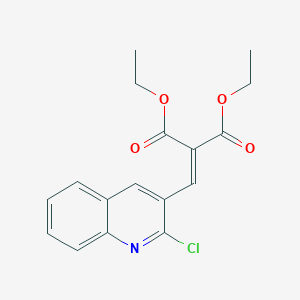
![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)

